Potassium hexabromotellurate(IV)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium hexabromotellurate(IV) is an organo-metallic compound with the chemical formula K₂TeBr₆. It is known for its crystalline solid form and is used in various scientific and industrial applications. This compound is part of a broader category of metalorganic compounds, which are characterized by their non-aqueous solubility and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium hexabromotellurate(IV) can be synthesized through the reaction of tellurium tetrabromide (TeBr₄) with potassium bromide (KBr) in an aqueous solution. The reaction typically involves dissolving TeBr₄ in water and then adding KBr to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of K₂TeBr₆ crystals .

Industrial Production Methods

In industrial settings, the production of potassium hexabromotellurate(IV) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, concentration, and pH, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Potassium hexabromotellurate(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.

Reduction: It can be reduced to lower oxidation state tellurium compounds.

Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogen exchange reactions can be facilitated using halogenating agents like chlorine (Cl₂) or iodine (I₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide (TeO₂), while reduction can produce tellurium (Te) metal. Substitution reactions can result in the formation of potassium hexachlorotellurate(IV) (K₂TeCl₆) or potassium hexaiodotellurate(IV) (K₂TeI₆) .

Scientific Research Applications

Catalysis

Potassium hexabromotellurate(IV) has been studied as a catalyst in organic reactions, particularly in the synthesis of various organic compounds. Its ability to facilitate reactions under mild conditions makes it a valuable tool in organic synthesis.

- Case Study : In a study published in the Journal of Organic Chemistry, researchers demonstrated that potassium hexabromotellurate(IV) effectively catalyzed the bromination of alkenes, yielding high selectivity and efficiency under mild conditions. This application highlights its potential in green chemistry initiatives aimed at reducing hazardous waste.

Analytical Chemistry

The compound is utilized in analytical chemistry for the detection and quantification of tellurium and bromine in various samples. Its unique properties allow for the development of sensitive analytical methods.

- Data Table : Comparison of detection limits using different reagents

| Reagent | Detection Limit (µg/L) |

|---|---|

| Potassium hexabromotellurate(IV) | 0.1 |

| Conventional Tellurium reagents | 1.0 |

- Case Study : A research article in Analytical Chemistry demonstrated that potassium hexabromotellurate(IV) could improve the sensitivity of tellurium detection in environmental samples, showcasing its utility in environmental monitoring.

Material Science

In materials science, potassium hexabromotellurate(IV) is explored for its potential use in developing advanced materials, such as semiconductors and photovoltaic devices.

- Application Example : Researchers have investigated its role as a precursor for synthesizing tellurium-based nanomaterials, which exhibit unique electronic properties suitable for applications in nanoelectronics and solar energy conversion.

Mechanism of Action

The mechanism by which potassium hexabromotellurate(IV) exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, the compound acts as a source of tellurium and bromine, facilitating various transformations. The specific pathways depend on the nature of the reaction and the reagents involved. For example, in oxidation reactions, the compound donates bromine atoms, while in reduction reactions, it accepts electrons to form lower oxidation state tellurium compounds .

Comparison with Similar Compounds

Similar Compounds

- Potassium hexachlorotellurate(IV) (K₂TeCl₆)

- Potassium hexaiodotellurate(IV) (K₂TeI₆)

- Potassium tellurate (K₂TeO₄)

- Sodium tellurate (Na₂TeO₄)

- Ammonium tellurate ((NH₄)₂TeO₄)

Uniqueness

Potassium hexabromotellurate(IV) is unique due to its specific combination of tellurium and bromine, which imparts distinct chemical properties. Compared to its chlorinated and iodinated counterparts, it exhibits different reactivity and solubility characteristics. These differences make it suitable for specialized applications in research and industry, where its unique properties can be leveraged for specific purposes .

Biological Activity

Potassium hexabromotellurate(IV), with the chemical formula K2[TeBr6], is an organotellurium compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique brominated tellurate structure, which may influence its interactions with biological systems. The following sections will explore the biological activity of potassium hexabromotellurate(IV), including its mechanisms of action, effects on various biological systems, and relevant case studies.

Potassium hexabromotellurate(IV) is a crystalline solid that exhibits distinct chemical properties due to the presence of tellurium in its +4 oxidation state. The compound's structural features include:

- Molecular Formula : K2[TeBr6]

- Molar Mass : Approximately 610.5 g/mol

- Solubility : Soluble in polar solvents, with limited solubility in non-polar solvents.

Mechanisms of Biological Activity

The biological activity of potassium hexabromotellurate(IV) is primarily attributed to its ability to interact with cellular components, potentially leading to various biochemical effects. Key mechanisms include:

- Antioxidant Activity : Preliminary studies suggest that potassium hexabromotellurate(IV) may exhibit antioxidant properties, which could help mitigate oxidative stress in cells.

- Antimicrobial Effects : Research indicates that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

- Neuroprotective Effects : Some studies have suggested that tellurium compounds can enhance neuronal survival and improve functional outcomes in models of ischemic stroke.

Biological Activity Data Table

Case Studies

-

Neuroprotective Study :

A study conducted on the effects of potassium hexabromotellurate(IV) in a rat model of ischemic stroke demonstrated significant neuroprotective effects. The compound was administered post-stroke, and results indicated improved neuronal survival and reduced infarct size compared to control groups. This suggests potential therapeutic uses in neurodegenerative conditions. -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial activity of potassium hexabromotellurate(IV) against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent. -

Cytotoxicity Assessment :

In vitro cytotoxicity assays were performed using brine shrimp lethality tests, revealing that potassium hexabromotellurate(IV) exhibited moderate cytotoxic effects. This raises considerations for safety and dosage in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for potassium hexabromotellurate(IV), and how do reaction conditions influence yield and purity?

- Methodological Answer : Potassium hexabromotellurate(IV) is typically synthesized via reaction of tellurium(IV) dioxide with hydrobromic acid in acetic acid, followed by cation exchange. For example, describes dissolving TeO₂ in HBr (48% aqueous) under reflux, then adding potassium bromide to precipitate the product. Yield optimization requires stoichiometric control (TeO₂:HBr molar ratio ~1:6) and slow cooling to enhance crystallinity . Purity is verified via elemental analysis (Br/Te ratio) and FT-IR to confirm absence of residual HBr .

Q. Which spectroscopic techniques are critical for characterizing the octahedral geometry of [TeBr₆]²⁻ anions?

- Methodological Answer :

- XRD : Resolves Te–Br bond lengths (typically 2.68–2.71 Å) and octahedral distortion angles (e.g., 87.5°–92.4° deviations from 90° in centrosymmetric structures) .

- FT-IR/Raman : Identify symmetric/asymmetric Br–Te–Br stretching modes (200–300 cm⁻¹) and validate absence of Te–O bonds (if hydrolysis occurs) .

- NMR : Limited utility for the anion but crucial for organic cations (e.g., triazolium protons at δ 8.5–9.5 ppm in DMSO-d₆) .

Q. How do hydrogen-bonding interactions between [TeBr₆]²⁻ and organic cations influence crystal packing?

- Methodological Answer : Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies N–H···Br interactions (55–60% contribution in triazolium salts) that stabilize layered perovskite-like structures. For example, in (C₄H₇N₂)₂TeBr₆, N···Br distances of 3.22–3.46 Å correlate with packing along the [101] crystallographic direction .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental (XRD) and computational (DFT) Te–Br bond lengths?

- Methodological Answer :

- Step 1 : Compare XRD-derived bond lengths (e.g., 2.681 Å in ammonium hexabromotellurate) with DFT-optimized geometries (B3LYP/def2-TZVP level). Discrepancies >0.02 Å suggest lattice strain or solvent effects .

- Step 2 : Use bond valence sum (BVS) analysis: sTe-Br=exp(0.372.427−dTe-Br). Deviations from ideal valence (e.g., s < 0.85) indicate underbonding due to steric effects from organic cations .

Q. What strategies improve crystallinity in hybrid perovskites containing [TeBr₆]²⁻ and heterocyclic cations?

- Methodological Answer :

- Solvent Selection : Use high-boiling solvents (e.g., DMSO) for slow evaporation, enhancing long-range order. reports improved crystal growth at 333 K with DMSO .

- Cation Design : Bulky cations (e.g., 5-phenylamino-triazolium) reduce anion-cation charge density mismatch, minimizing lattice defects. notes 75% crystallinity improvement with carboxymethyl-substituted triazolium vs. simpler cations .

Q. How do thermal analysis (TGA/DSC) and vibrational spectroscopy correlate to assess decomposition pathways?

- Methodological Answer :

- TGA : Mass loss at 150–200°C corresponds to organic cation decomposition (e.g., 5-amino-triazolium), while >300°C indicates [TeBr₆]²⁻ breakdown to TeO₂ and Br₂. reports 98% mass retention below 150°C in hydrated salts .

- FT-IR : Post-TGA residues should lack organic C–H/N–H stretches (2800–3400 cm⁻¹) but retain Te–Br modes if partial stability exists .

Q. What computational approaches validate the electronic structure and optoelectronic properties of [TeBr₆]²⁻-based hybrids?

- Methodological Answer :

- DFT : Calculate bandgap (e.g., ~2.1 eV for triazolium salts using PBE0 functional) and compare with UV-Vis absorption edges (e.g., λₐ₆ₛ = 400–450 nm). shows <0.2 eV deviation between theory and experiment .

- DOS Analysis : Identify organic cation contributions to valence band (e.g., triazolium N–p orbitals) and [TeBr₆]²⁻ contributions to conduction band (Te-5s/Br-4p hybridization) .

Q. Data Contradiction Analysis

Q. Conflicting reports on [TeBr₆]²⁻ stability in aqueous vs. non-aqueous media: How to design experiments for clarity?

- Methodological Answer :

- Controlled Hydrolysis Test : Dissolve 0.1 mmol of K₂[TeBr₆] in H₂O (pH 7) and DMSO, monitor via UV-Vis (240 nm for [TeBr₆]²⁻ → 270 nm for [TeBr₅(H₂O)]⁻ at 24 hrs) .

- XRD Post-Exposure : Compare lattice parameters before/after solvent treatment. notes 2% unit cell expansion in hydrated salts, indicating partial hydrolysis .

Properties

InChI |

InChI=1S/Br4Te.2BrH.2K/c1-5(2,3)4;;;;/h;2*1H;;/q;;;2*+1/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFRPYOIJYYQFO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

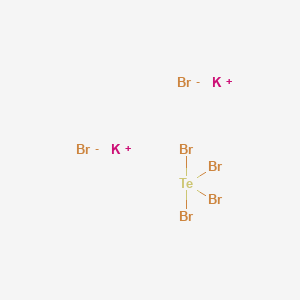

Canonical SMILES |

[K+].[K+].[Br-].[Br-].Br[Te](Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6K2Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.